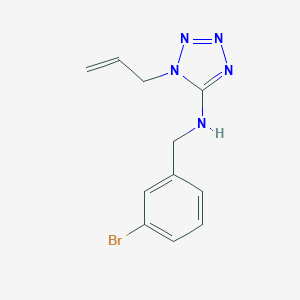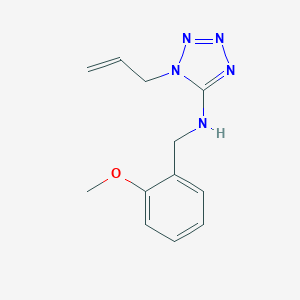![molecular formula C16H17N5O2 B275564 {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine, also known as MTBMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antidiabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. It also acts as an activator of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve glucose and lipid metabolism in animal models of diabetes and obesity. Additionally, it has been found to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Advantages and Limitations for Lab Experiments
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory and analgesic effects. However, its use in lab experiments is limited by its potential toxicity and lack of selectivity for COX-2 over the related enzyme COX-1.
Future Directions
For research on {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases. It may also be useful to develop more selective COX-2 inhibitors based on the structure of {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine. Additionally, studies on the toxicity and pharmacokinetics of {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine are needed to determine its safety and efficacy for use in humans.
Synthesis Methods
{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine can be synthesized through a multi-step process involving the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained after purification using column chromatography.
properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H17N5O2/c1-17-11-12-8-9-14(15(10-12)22-2)23-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3 |
InChI Key |
MXOMQABIZWCYKZ-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)
![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)




![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)